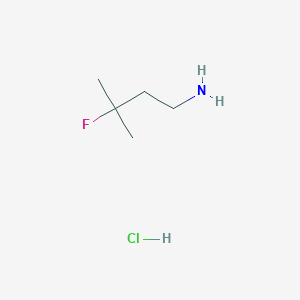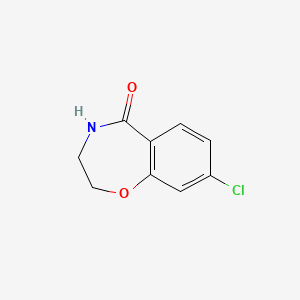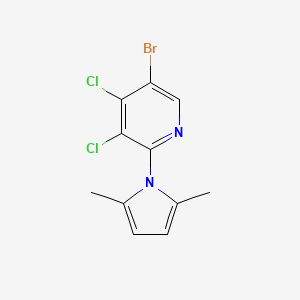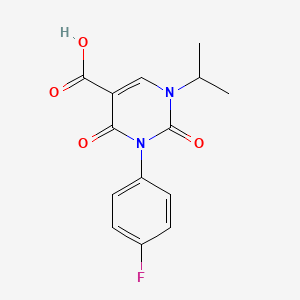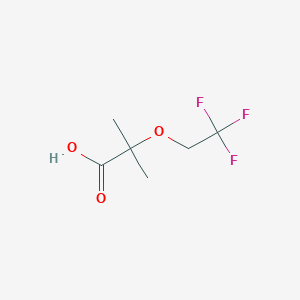![molecular formula C12H17BrN2O2 B1406480 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide CAS No. 1403330-05-1](/img/structure/B1406480.png)
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide
Descripción general
Descripción
Synthesis Analysis
Chemical Reactions Analysis
- Photo-induced Electron Transfer (PET) : Research suggests that related naphthalimide derivatives undergo PET reactions, leading to the generation of semi-stable radical anion species . Further studies are needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antioxidant Potential
Nitrogen-containing bromophenols, similar in structure to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have been identified from marine red algae. These compounds exhibit potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Novel Psychoactive Substances
A study conducted on the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identified several metabolites. This highlights the compound's relevance in the study of novel psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Gastroprokinetic Activity
Research into benzamide derivatives, including compounds similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, has revealed their potential as gastroprokinetic agents. These compounds have been shown to effectively enhance gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with a derivative including a structure similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide has been synthesized. This compound shows promising properties for Type II photodynamic therapy, a method used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antidopaminergic Properties
Substituted benzamides, akin to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have shown potential as neuroleptic agents. They exhibit potent antidopaminergic properties, useful in the study of psychiatric disorders (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).
Propiedades
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)7-6-14-12(16)9-4-5-10(13)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMRTZDLGDKTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




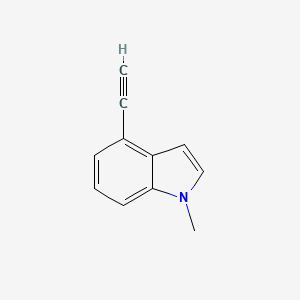
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
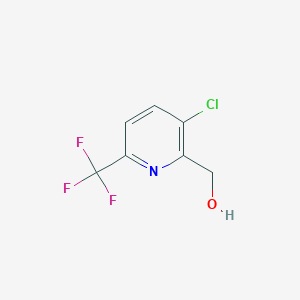
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
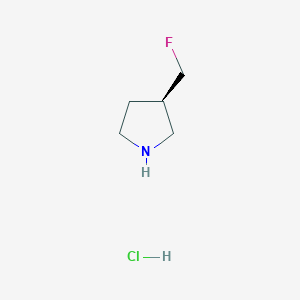
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)

